rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid
Overview
Description
Rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Peptidomimetics
- Defant et al. (2011) developed an efficient route to synthesize a new δ-sugar amino acid, which is an isoster of dipeptide glycine-alanine. This compound has potential applications in the access of new peptidomimetics with conformationally restricted structures due to the presence of a tetrahydrofurane ring. The study involved density functional theory calculations to evaluate and compare the relative torsional angles for the energy-minimized structures of this new amino acid and H-Gly-Ala-OH dipeptide (Defant et al., 2011).
Inhibition of Catecholamine Secretion
- Ding et al. (2010) isolated phenylpropanoyl 2,7-anhydro-3-deoxy-2-octulosonic acid derivatives from Conyza canadensis (horseweed) which structurally include rel-(1S,3R,5S) derivatives. These compounds were found to inhibit catecholamine secretion induced by acetylcholine and veratridine in cultured bovine adrenal medullary cells (Ding et al., 2010).
Synthesis of Enantiopure Bicyclic β-Amino Acids
- Songis et al. (2007) synthesized enantiopure bicyclic β-amino acids by asymmetric Diels–Alder cycloaddition, which includes derivatives of rel-(1S,3R,5S) compounds. These amino acids could be useful in the development of new drugs and biological probes (Songis et al., 2007).
Ring-Closing Metathesis in Synthesis
- Cong and Yao (2006) demonstrated the use of ring-closing metathesis for the synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, a functionalized cyclohexene skeleton. This approach could be important for the synthesis of complex organic molecules (Cong & Yao, 2006).
Crystallographic Characterization in Peptides
- Valle et al. (1988) conducted crystallographic studies on 1-aminocyclohexane-1-carboxylic acid and its derivatives, which include the rel-(1S,3R,5S) configuration. This research aids in understanding the conformation of such compounds in simple derivatives and peptides, valuable for designing peptide-based drugs (Valle et al., 1988).
properties
IUPAC Name |
(1S,3S,5R)-3-hydroxy-5-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-13-7-11(14(18)19)6-12(8-13)16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19)/t11-,12+,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVWSSYUOBLPQS-XQQFMLRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1NC(=O)OCC2=CC=CC=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C[C@@H](C[C@@H]1NC(=O)OCC2=CC=CC=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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